Pyrantel pamoate

Vue d'ensemble

Description

Pyrantel pamoate is an anthelmintic or anti-worm medication used to treat infections caused by worms such as pinworm, hookworm, and roundworm . It is an odorless light yellow to tan crystalline powder .

Synthesis Analysis

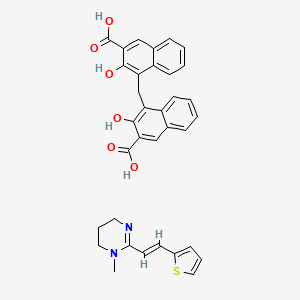

Pyrantel Pamoate is synthesized as a compound with 4,4 ¢ -methylenebis [3-hydroxy-2-naphthalenecarboxylic acid] (1:1). It contains not less than 97.0 percent and not more than 103.0 percent of C 34 H 30 N 2 O 6 S, calculated on the dried basis .

Molecular Structure Analysis

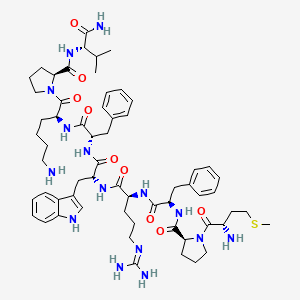

The molecular formula of Pyrantel Pamoate is C34H30N2O6S . The molecular weight is 594.68 g/mol . The structure of Pyrantel Pamoate is similar to some polyaminopyrimidines and mitochondrial-targeting peptoids .

Chemical Reactions Analysis

Pyrantel Pamoate undergoes various chemical reactions. For instance, it reacts with potassium permanganate in acidic and alkaline conditions . It also undergoes sorption and transformation by birnessite (δ-MnO2) under different conditions .

Physical And Chemical Properties Analysis

Pyrantel pamoate is an odorless light yellow to tan crystalline powder . It is practically insoluble in water . It loses not more than 2.0% of its weight when dried in vacuum at 60 for 3 hours .

Applications De Recherche Scientifique

Anthelmintic Activity

Pyrantel Pamoate is an anthelmintic, which means it is used to treat parasitic worm infections . It acts as a neuromuscular blocking agent, causing contraction and then paralysis in the worms .

Post-Exposure Prophylactic for Rat Lungworm

In vivo studies have shown that Pyrantel Pamoate can be used as a post-exposure prophylactic for rat lungworm (Angiostrongylus cantonensis) . The drug can significantly reduce worm burden by 53–72%, thus likely reducing the severity of infection .

Pharmaceutical Applications

Pyrantel Pamoate is used in pharmaceuticals . Two spectrophotometric methods have been developed and validated for the assay of Pyrantel Pamoate in pharmaceuticals . These methods employ the oxidative property of potassium permanganate (KMnO4) in acidic and alkaline conditions .

Determination in Dog Plasma and Veterinary Tablets

Pyrantel Pamoate may be used as a reference standard in the determination of Pyrantel Pamoate in dog plasma and veterinary tablets using high-performance liquid chromatography (HPLC) and mid-infrared spectroscopy (IR), respectively .

Inhibition of BChE

Pyrantel Pamoate is an inhibitor of Butyrylcholinesterase (BChE) . BChE is an enzyme that is structurally similar to acetylcholinesterase and is involved in the breakdown of certain neurotransmitters.

Activation of CHRNB4

Pyrantel Pamoate is an activator of CHRNB4 . CHRNB4 is a gene that encodes the beta-4 subunit of the neuronal nicotinic acetylcholine receptor, which plays a role in neurotransmission.

Mécanisme D'action

Target of Action

Pyrantel pamoate is an anthelmintic agent that primarily targets various parasitic worm infections . These include ascariasis, hookworm infections, enterobiasis (pinworm infection), trichostrongyliasis, and trichinellosis . The compound’s primary targets are the nicotinic receptors of these helminths .

Mode of Action

Pyrantel pamoate acts as a depolarizing neuromuscular blocking agent . It promotes the release of acetylcholine and inhibits cholinesterase, leading to the stimulation of ganglionic neurons . This results in a longstanding activation of the nicotinic receptors, causing spastic paralysis of the susceptible nematodes . The sudden contraction followed by paralysis causes the worm to lose its grip on the intestinal wall .

Biochemical Pathways

The biochemical pathway affected by pyrantel pamoate involves the neuromuscular junctions of the helminths . By acting as a depolarizing neuromuscular blocking agent, pyrantel pamoate disrupts the normal functioning of the worms’ muscles, leading to their paralysis .

Pharmacokinetics

Pyrantel pamoate is poorly absorbed from the gastrointestinal tract, with peak serum concentrations occurring 1-3 hours after a dose . It is partially metabolized in the liver . Approximately 50% of an oral dose is excreted unchanged in feces, and around 7% is excreted in urine as unchanged drug and metabolites .

Result of Action

The result of pyrantel pamoate’s action is the paralysis and subsequent expulsion of the targeted helminths from the host’s system . The paralysis causes the worm to lose its grip on the intestinal wall, allowing it to be passed out of the system by natural processes .

Action Environment

The action of pyrantel pamoate is influenced by the environment within the host’s gastrointestinal tract, where the drug is poorly absorbed . This ensures that the host is unaffected by the small dosage of medication used, while the targeted helminths are effectively paralyzed and expelled

Safety and Hazards

Propriétés

IUPAC Name |

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O6.C11H14N2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2,4-6,9H,3,7-8H2,1H3/b;6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXXZDYPVDOQEE-MXDQRGINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN=C1C=CC2=CC=CS2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN=C1/C=C/C2=CC=CS2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O6.C11H14N2S, C34H30N2O6S | |

| Record name | PYRANTEL PAMOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20969 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40897057 | |

| Record name | Pyrantel pamoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pyrantel pamoate is an odorless light yellow to tan crystalline powder. Tasteless. Used medicinally against nematodes in animals. | |

| Record name | PYRANTEL PAMOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20969 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | PYRANTEL PAMOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20969 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Pyrantel pamoate | |

CAS RN |

22204-24-6 | |

| Record name | PYRANTEL PAMOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20969 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrantel pamoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22204-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrantel pamoate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022204246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | pyrantel pamoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyrantel pamoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrantel pamoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with (E)-1,4,5,6-tetrahydro-1-methyl-2-[2-(2-thienyl)vinyl]pyrimidine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRANTEL PAMOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81BK194Z5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

511 to 513 °F (decomposes) (NTP, 1992) | |

| Record name | PYRANTEL PAMOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20969 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

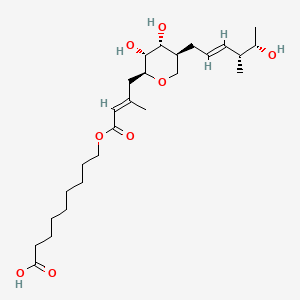

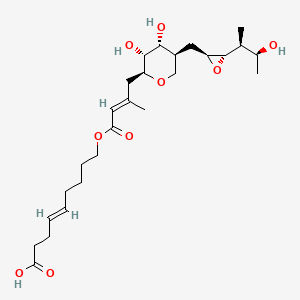

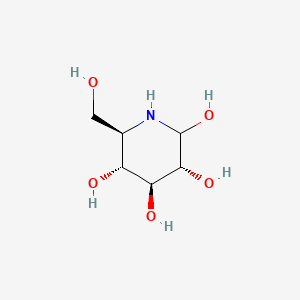

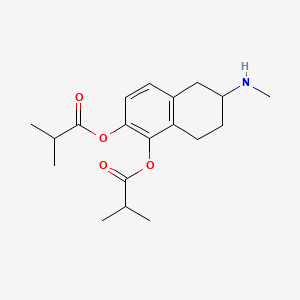

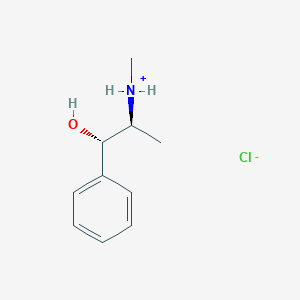

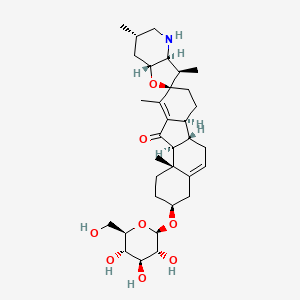

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Pyrantel Pamoate against helminths?

A: Pyrantel Pamoate acts as a depolarizing neuromuscular blocking agent in susceptible helminths. [, , , ] It interacts with acetylcholine receptors at the neuromuscular junction, causing persistent activation and ultimately leading to spastic paralysis of the worm. [, , ] This paralysis prevents the worm from maintaining its position in the host's intestine, leading to its expulsion.

Q2: Does Pyrantel Pamoate affect calcium channels in helminths?

A: Yes, research suggests that Pyrantel Pamoate's cholinomimetic action involves the regulation of calcium channels in susceptible nematodes like Setaria cervi. [] Blocking these channels with agents like Nifedipine can inhibit the stimulant effect of Pyrantel Pamoate. [, ]

Q3: What is the molecular formula and weight of Pyrantel Pamoate?

A3: The molecular formula of Pyrantel Pamoate is C34H30N2O6S, and its molecular weight is 594.68 g/mol.

Q4: Are there any established spectroscopic methods for characterizing Pyrantel Pamoate?

A: Yes, spectrophotometric methods have been developed for the determination of Pyrantel Pamoate in bulk drugs and pharmaceutical formulations. [] These methods often utilize the absorbance of colored species formed by the reaction of Pyrantel Pamoate with reagents like Folin-Ciocalteu reagent in an alkaline medium. []

Q5: Against which helminth infections is Pyrantel Pamoate most effective?

A: Clinical trials and research indicate that Pyrantel Pamoate is highly effective against Ascaris lumbricoides (roundworm) infections, with cure rates often exceeding 90%. [, , , , , ] It also shows good efficacy against hookworm infections, although cure rates may vary depending on the species and dosage. [, , , , , ]

Q6: What about Pyrantel Pamoate's effectiveness against Trichuris trichiura (whipworm)?

A: Pyrantel Pamoate generally shows lower efficacy against Trichuris trichiura compared to other anthelmintics like albendazole or mebendazole. [, , , , , , , ] Studies have reported varying cure rates, but they are often significantly lower than those observed for roundworm or hookworm infections. [, , , , , , , ]

Q7: Is there evidence of Pyrantel Pamoate resistance in helminths?

A: Yes, there have been reports of emerging Pyrantel Pamoate resistance in cyathostomins, a type of small strongyle commonly found in horses. [, , ] This resistance highlights the importance of responsible anthelmintic use and regular monitoring of drug efficacy in livestock and companion animal populations.

Q8: What formulations of Pyrantel Pamoate are available for use?

A: Pyrantel Pamoate is commonly available in both paste and granule formulations. [] The choice of formulation may depend on factors such as the target species, ease of administration, and palatability. []

Q9: Are there established methods for analyzing Pyrantel Pamoate residues in pharmaceutical manufacturing?

A: Yes, HPLC methods have been developed and validated for the estimation of Pyrantel Pamoate residues on surfaces of pharmaceutical manufacturing equipment. [] These methods involve swab sampling and provide a sensitive and specific way to ensure proper cleaning and prevent cross-contamination during the manufacturing process. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1R,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B1679821.png)